

Topic: Robust Scale-Up Synthesis of 2,4-Dimethoxypyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 2,4-Dimethoxypyrimidine-5-carbaldehyde

Cat. No.: B014109

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Abstract

2,4-Dimethoxypyrimidine-5-carbaldehyde is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of bioactive molecules and complex heterocyclic systems. Its efficient synthesis on a large scale is critical for advancing pharmaceutical research and manufacturing. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We focus on the Vilsmeier-Haack reaction, a reliable and scalable method for the formylation of electron-rich heterocycles. The document details the reaction mechanism, offers a step-by-step protocol optimized for kilogram-scale production, discusses critical process parameters for safety and efficiency, and outlines robust purification strategies.

Introduction and Strategic Overview

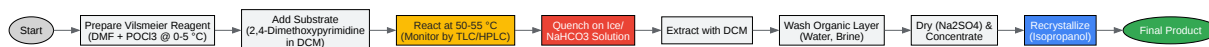
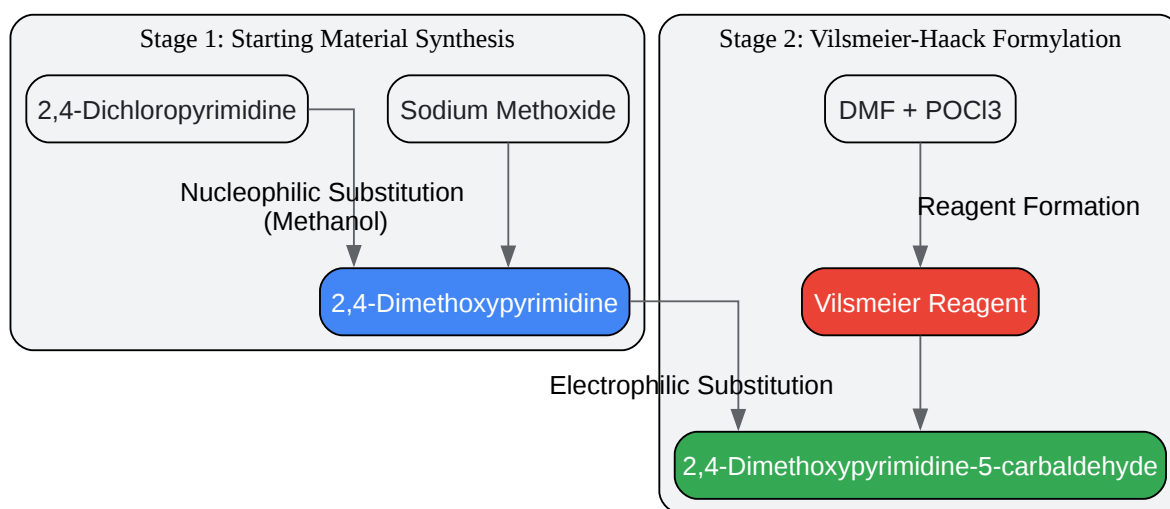
The pyrimidine scaffold is a cornerstone in the architecture of countless therapeutic agents. The title compound, **2,4-dimethoxypyrimidine-5-carbaldehyde**, offers a versatile platform for further chemical elaboration due to its reactive aldehyde functionality and the electron-donating methoxy groups that activate the pyrimidine ring.^{[1][2]} A common and highly effective strategy for its synthesis is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic or heteroaromatic substrate.^{[3][4]}

This method is advantageous for industrial applications due to the use of readily available and cost-effective reagents—typically phosphorus oxychloride (POCl₃) and N,N-dimethylformamide

(DMF)—and its generally high yields.[3] The reaction proceeds via an electrophilic substitution mechanism where the chloroiminium salt (the "Vilsmeier reagent") acts as the formylating agent.[5]

This guide will focus on a two-stage process:

- Synthesis of the Starting Material: Preparation of 2,4-dimethoxypyrimidine from the more accessible 2,4-dichloropyrimidine.
- Vilsmeier-Haack Formylation: The core reaction to introduce the carbaldehyde group at the C5 position.



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